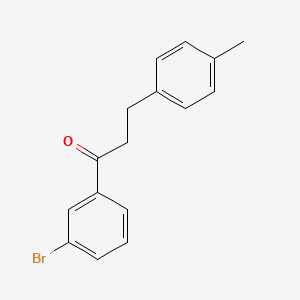

3'-Bromo-3-(4-methylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of aryl bromides and palladium-catalyzed reactions. For instance, 2-hydroxy-2-methylpropiophenone undergoes arylation with aryl bromides in the presence of a palladium catalyst, leading to multiple C-C and C-H bond cleavages and the formation of tetraarylethanes and phenylisochromanones . Similarly, the synthesis of bromophenyl)-4,6-dimethoxy-2-methylindole from 4,6-dimethoxyaniline involves a reaction with dibromopropiophenone, suggesting that bromopropiophenones can be key intermediates in the synthesis of more complex brominated compounds .

Molecular Structure Analysis

The molecular structure of brominated compounds can be characterized using spectroscopic techniques and X-ray diffraction. For example, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations can also be used to optimize the geometry and predict properties such as molecular electrostatic potential (MEP), Fukui function (FF), and natural bond orbital (NBO) analyses .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. For instance, 3-bromo-2-phenyl-1-indenone reacts with enaminothioketones to yield oxoimmoniosulfides . The presence of bromine atoms in these compounds can facilitate electrophilic substitution reactions due to their electron-withdrawing nature, which can activate the aromatic ring towards nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. The presence of bromine can significantly affect the compound's reactivity, boiling point, and density. For example, the synthesis and characterization of natural bromophenols and their derivatives reveal that these compounds have potent antioxidant activities, which can be assessed using various in vitro assays . The antioxidant properties are likely due to the presence of bromine atoms and the phenolic structure, which can stabilize free radicals.

Applications De Recherche Scientifique

Natural Product Chemistry and Marine Algae

- Bromophenols isolated from marine red algae, such as Rhodomela confervoides, have been studied for their antibacterial properties. Compounds identified from this algae showed moderate to strong activity against various bacterial strains, highlighting the antimicrobial potential of natural bromophenols (Xu et al., 2003). Additional research on Rhodomela confervoides led to the discovery of bromophenol derivatives with detailed structural elucidation, although these compounds were found inactive against human cancer cell lines and microorganisms, indicating the specificity of biological activities related to structural variations (Zhao et al., 2004).

Antioxidant and Anticancer Activities

- Synthetic derivatives of natural bromophenols have been evaluated for their antioxidant and anticancer activities. Methylated and acetylated derivatives were synthesized and shown to exhibit significant antioxidant properties and anticancer potential against specific cell lines, which merits further investigation for drug development (Dong et al., 2022).

Epigenetic and Enzyme Inhibition

- Certain bromophenol derivatives have been identified as selective inhibitors for epigenetic enzymes like PR-SET7 and EZH2, indicating their potential use in cancer therapy. These compounds induced cell death and differentiation in human leukemia cells, suggesting a promising avenue for the development of new therapeutic agents (Valente et al., 2012).

Synthetic Applications

- 3-Bromo-2-phenyl-1-indenone has been utilized in the synthesis of carbofunctional α,β-unsaturated sulfides, demonstrating the versatility of bromophenols in organic synthesis (Timokhina et al., 2001). Another study focused on the synthesis of 4-benzyloxy propiophenone using liquid–liquid–liquid phase-transfer catalysis, showcasing a green chemistry approach to synthesizing important pharmaceutical intermediates (Yadav & Sowbna, 2012).

Safety And Hazards

Propriétés

IUPAC Name |

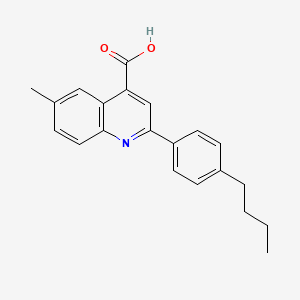

1-(3-bromophenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULVLGKQGGBUOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644120 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-3-(4-methylphenyl)propiophenone | |

CAS RN |

898768-69-9 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

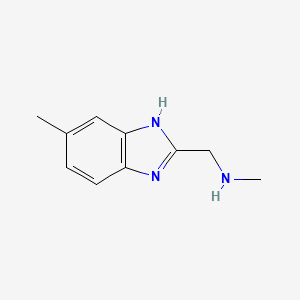

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)

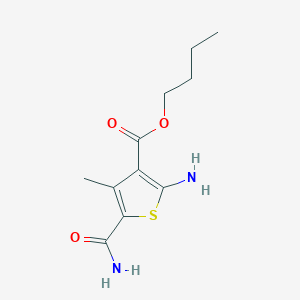

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)

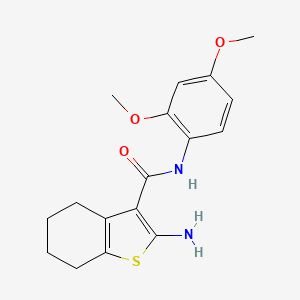

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)